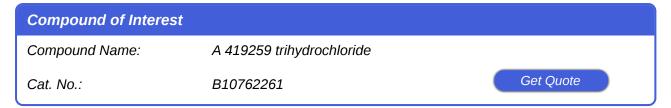


A-419259 Trihydrochloride: A Potent Inhibitor of Src Family Kinases

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

A-419259 trihydrochloride, also known as RK-20449, is a potent, second-generation pyrrolopyrimidine inhibitor with high selectivity for the Src family of non-receptor tyrosine kinases (SFKs).[1][2] Members of the Src family, including Src, Lck, Lyn, and Hck, are crucial regulators of a multitude of cellular processes such as proliferation, differentiation, survival, and migration. [3][4] Dysregulation of SFK activity has been implicated in the pathogenesis of various human malignancies, including chronic myeloid leukemia (CML) and acute myeloid leukemia (AML).[5] [6] A-419259 exerts its biological effects by blocking the kinase activity of SFKs, thereby interfering with downstream signaling pathways essential for tumor cell growth and survival.[2] [5] This technical guide provides a comprehensive overview of the biochemical and cellular activity of A-419259, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Data Presentation Biochemical Activity of A-419259 Trihydrochloride

The inhibitory activity of A-419259 has been quantified against a panel of kinases, demonstrating high potency for Src family members and selectivity over other kinases such as Abl.



Kinase Target	IC50 (nM)	Reference	
Src	9	[1][7][8]	
Lck	<3	[1][7][9]	
Lyn	<3	[1][7][9]	
Hck	0.43 - 11.26	[9][10]	
Abl	3000	[1][9]	
PKC	>33,000	[9]	

Cellular Activity of A-419259 Trihydrochloride

A-419259 has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those dependent on SFK signaling.

Cell Line	Assay Type	IC50 / GI50 (μM)	Reference
K-562 (CML)	Proliferation Inhibition / Apoptosis Induction	0.1 - 0.3	[1][2][9]
Meg-01 (CML)	Proliferation Inhibition	0.1	[1][2]
DAGM/Bcr-Abl	Proliferation Inhibition	0.1 - 0.3	[1]
MV4-11 (AML)	Growth Inhibition	0.04	[1]
CML CD34+ Progenitor Cells	Proliferation Inhibition / Apoptosis Induction	Dose-dependent	[5]

Experimental Protocols ELISA-Based Src Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of A-419259 against Src family kinases.

Materials:



- 96-well ELISA plates
- Poly(Glu,Tyr) 4:1 substrate
- Phosphate Buffered Saline (PBS)
- PBS with 0.1% Tween-20 (PBS-T)
- A-419259 trihydrochloride dilutions
- Recombinant Src family kinase (e.g., Src, Lck, Lyn)
- Kinase Assay Buffer (250 mM Mopso, pH 6.75, 10 mM MgCl₂, 2 mM MnCl₂, 2.5 mM DTT,
 0.02% BSA, 2 mM Na₃VO₄, 5% DMSO)[7]
- 5 μM ATP[7]
- Anti-phosphotyrosine antibody (e.g., P-Tyr-100)
- HRP-conjugated secondary antibody
- TMB substrate
- Stop Solution (e.g., 2M H₂SO₄)
- Plate reader

Procedure:

- Coat the wells of a 96-well ELISA plate with 200 μg/mL Poly(Glu,Tyr) 4:1 substrate in PBS for 1 hour at 37°C.[7]
- Wash the plate three times with PBS-T.[7]
- Prepare serial dilutions of A-419259 in kinase assay buffer.
- Add the A-419259 dilutions to the wells.
- Add the appropriate recombinant Src family kinase to the wells.



- Initiate the kinase reaction by adding ATP to a final concentration of 5 μΜ.[7]
- Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
- Wash the plate three times with PBS-T.
- Add a specific anti-phosphotyrosine antibody to each well and incubate for 1 hour at room temperature.
- · Wash the plate three times with PBS-T.
- Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
- Wash the plate three times with PBS-T.
- Add TMB substrate and incubate in the dark until color develops.
- Stop the reaction by adding Stop Solution.
- Read the absorbance at 450 nm using a plate reader.
- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation/Viability Assay (AlamarBlue® or CellTiter-Blue®)

This protocol describes a method to assess the effect of A-419259 on the proliferation and viability of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., K-562)
- Complete cell culture medium
- 96-well cell culture plates



- A-419259 trihydrochloride dilutions
- AlamarBlue® or CellTiter-Blue® reagent
- Fluorescence or absorbance plate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[8][11]
- Prepare serial dilutions of A-419259 in complete cell culture medium.
- Remove the old medium and add the medium containing the different concentrations of A-419259 to the wells. Include vehicle-only controls.
- Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
- Add AlamarBlue® or CellTiter-Blue® reagent to each well, typically 10% of the well volume.
 [8]
- Incubate for 1-4 hours at 37°C, protected from light.[7]
- Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm with a reference wavelength of 600 nm) using a plate reader.[8]
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.

Western Blotting for Src Family Kinase Phosphorylation

This protocol details the detection of changes in the phosphorylation status of Src family kinases and their downstream targets in response to A-419259 treatment.

Materials:

· Cancer cell line of interest



- A-419259 trihydrochloride
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA or Bradford)
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-phospho-Src family (Tyr416), anti-total Src, anti-phospho-STAT5, anti-total-STAT5, anti-β-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- · Imaging system

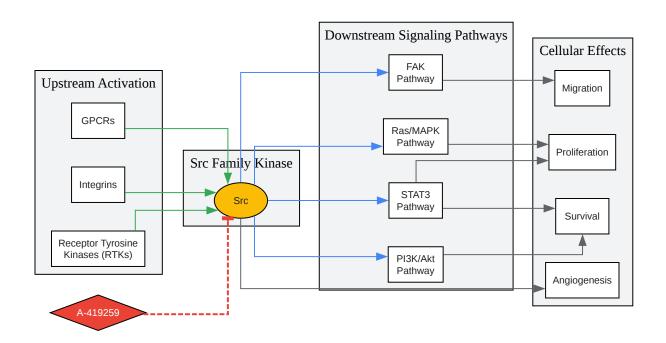
Procedure:

- Treat cells with various concentrations of A-419259 for the desired time.
- Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane three times with TBST.



- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- · Wash the membrane three times with TBST.
- Apply ECL substrate and visualize the protein bands using an imaging system.
- Quantify band intensities and normalize to a loading control (e.g., β-actin) and total protein levels.

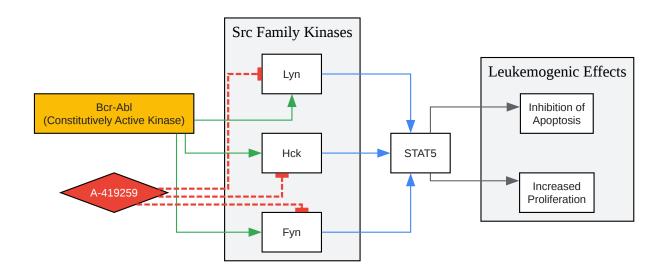
Mandatory Visualizations



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Caption: A-419259 inhibits Src, blocking key downstream signaling pathways.

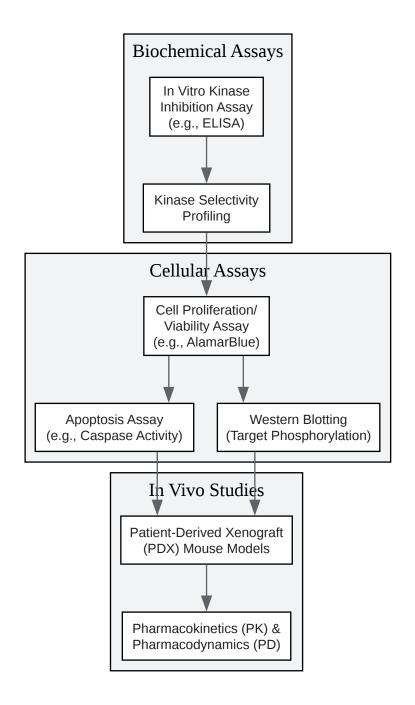




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Caption: A-419259 disrupts Bcr-Abl signaling by inhibiting Src family kinases.





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Caption: Workflow for evaluating the efficacy of A-419259 as a kinase inhibitor.

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